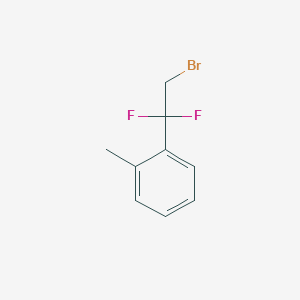
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene is an organic compound with the molecular formula C9H8BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromo-difluoroethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene typically involves the bromination and fluorination of an appropriate precursor. One common method is the reaction of 2-methylbenzene (toluene) with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and separation techniques to ensure high purity and yield. The specific conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromo group can be reduced to form the corresponding difluoroethyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(2-hydroxy-1,1-difluoroethyl)-2-methylbenzene or 1-(2-amino-1,1-difluoroethyl)-2-methylbenzene.
Oxidation: Formation of 1-(2-bromo-1,1-difluoroethyl)-2-carboxybenzene or 1-(2-bromo-1,1-difluoroethyl)-2-formylbenzene.
Reduction: Formation of 1-(2-difluoroethyl)-2-methylbenzene.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene involves its interaction with specific molecular targets. The bromo and difluoroethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene
- 1-(2-Bromo-1,1-difluoroethyl)-2-chlorobenzene
- 1-(2-Bromo-1,1-difluoroethyl)-2-nitrobenzene
Uniqueness
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene is unique due to the presence of both bromo and difluoroethyl groups, which impart distinct chemical reactivity and properties
Propiedades
Fórmula molecular |
C9H9BrF2 |
|---|---|
Peso molecular |
235.07 g/mol |
Nombre IUPAC |
1-(2-bromo-1,1-difluoroethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H9BrF2/c1-7-4-2-3-5-8(7)9(11,12)6-10/h2-5H,6H2,1H3 |
Clave InChI |
OCAXAJYBQOXSHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(CBr)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




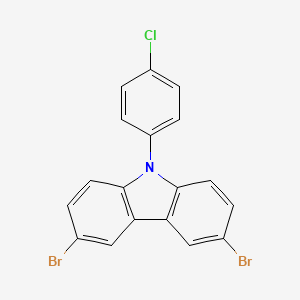
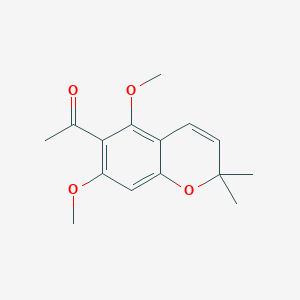

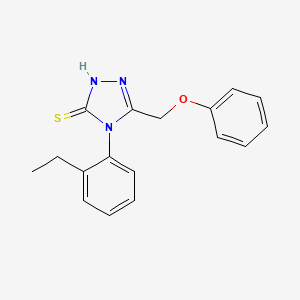
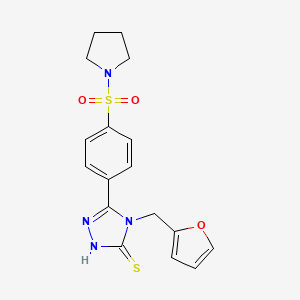
![6-Fluoro-2,3,4,9-tetrahydro-2,4,9,10-tetraazacyclohepta[def]fluoren-8(1H)-one](/img/structure/B11766030.png)
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11766034.png)
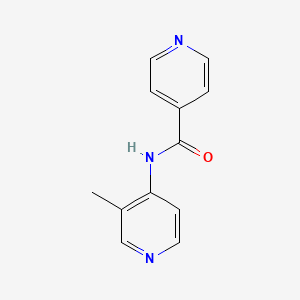
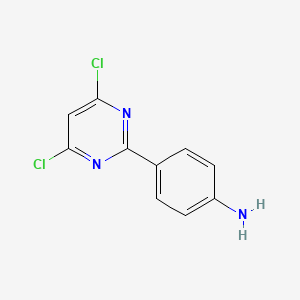
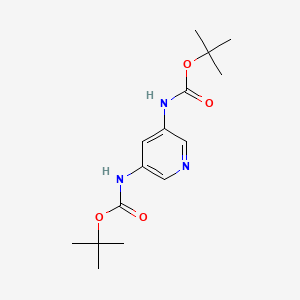

![Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B11766070.png)
